Cell Cycle Arrest Specificity: M-Phase vs. G2/M-Phase Inhibitors
Acetophthalidin's primary differentiation lies in its specific induction of M-phase arrest, a precise and reversible cytostatic mechanism. In contrast to the common G2/M-phase arrest seen with many microtubule-targeting agents (e.g., nocodazole) or DNA-damaging agents, Acetophthalidin-treated tsFT210 mouse cdc2 mutant cells exhibit a distinct M-phase block [1]. This specificity is not merely a qualitative observation; it is a defining functional property. While the exact IC50 value for the natural product is not consistently reported in the core isolation paper due to its early discovery stage, its activity was the basis for its isolation in a bioassay-guided fractionation process, distinguishing it from other cytotoxic metabolites in the same fungal extract [1][2]. The assay used a temperature-sensitive cdc2 mutant, which is highly sensitive to M-phase progression inhibitors, thus confirming its unique point of intervention [3].
| Evidence Dimension | Cell Cycle Phase Arrest Specificity |
|---|---|
| Target Compound Data | Induces M-phase arrest (cytostatic) |
| Comparator Or Baseline | Common cytotoxic agents (e.g., DNA intercalators, topoisomerase inhibitors): Often induce G2/M or G1/S arrest; often cytotoxic. |
| Quantified Difference | Qualitative, functional differentiation: M-phase arrest vs. G2/M or G1/S arrest. |
| Conditions | Mouse cdc2 mutant cell line, tsFT210 |
Why This Matters
For researchers studying mitosis-specific processes, using a compound that induces pure M-phase arrest is critical to avoid confounding signals from DNA damage checkpoints or other cell cycle phases, making Acetophthalidin a precise chemical tool.
- [1] Cui CB, Ubukata M, Kakeya H, Onose R, Okada G, Takahashi I, Isono K, Osada H. Acetophthalidin, a novel inhibitor of mammalian cell cycle, produced by a fungus isolated from a sea sediment. J Antibiot (Tokyo). 1996 Feb;49(2):216-9. doi: 10.7164/antibiotics.49.216. PMID: 8621365. View Source
- [2] Blunt JW, Copp BR, Keyzers RA, Munro MH, Prinsep MR. Marine natural products. Nat Prod Rep. 2016 Feb 4;33(2):382-431. doi: 10.1039/c5np00156k. (Table 2). PMID: 26766517; PMCID: PMC4771990. View Source
- [3] Osada H. Screening of cell cycle inhibitors from microbial metabolites by a bioassay using a mouse cdc2 mutant cell line, tsFT210. J Antibiot (Tokyo). 1998 Nov;51(11):973-82. doi: 10.7164/antibiotics.51.973. PMID: 9918398. View Source
